2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide
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Overview
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-chloropyrazole with butanoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can further be utilized in various synthetic applications .
Scientific Research Applications
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: Shares a similar pyrazole ring structure but lacks the butanamide group.
4-Chloro-3-nitropyrazole: Similar in structure but contains a nitro group instead of an amino group.
2-(3-Amino-1H-pyrazol-1-YL)butanamide: Similar but lacks the chloro group.
Uniqueness
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanamide is unique due to the presence of both amino and chloro groups on the pyrazole ring, along with the butanamide side chain.
Properties
Molecular Formula |
C7H11ClN4O |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-2-5(7(10)13)12-3-4(8)6(9)11-12/h3,5H,2H2,1H3,(H2,9,11)(H2,10,13) |
InChI Key |
CMUBNHDHOWHNND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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